三(环戊二烯基)铥(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

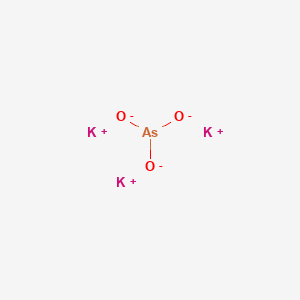

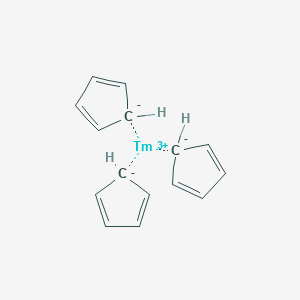

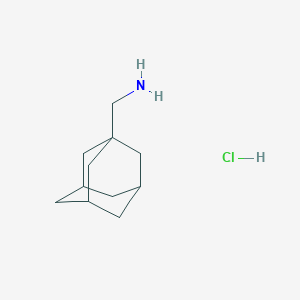

Tris(cyclopentadienyl)thulium(III), commonly referred to as TCT, is a synthetic organometallic compound with a variety of applications in scientific research. It is composed of three cyclopentadienyl anions (Cp) and one thulium cation (Tm3+). TCT is a paramagnetic compound, meaning that it is attracted to magnetic fields, and is highly fluorescent, meaning that it emits light when exposed to certain wavelengths of light. The unique properties of TCT make it an ideal compound for a variety of scientific applications, including chemical synthesis, imaging, and drug delivery.

科学研究应用

有机金属化学:

- 已合成并表征了具有环戊二烯基和磷酰基配体的二价铥配合物。这些配合物展现出有趣的反应性和结构性质,使它们成为有机镧系化学研究的对象(Jaroschik, Nief, Le Goff, & Ricard, 2007)。

光学性质:

- 已在低温下测量了三(环戊二烯基)铥(III)的吸收和磁圆二色性光谱。这些研究有助于理解f元素有机金属配合物的电子结构(Amberger, Reddmann, Jank, Zhang, & Edelstein, 2002)。

- 对三价铥离子的光子回波测量,包括LaF3:Tm3+和YAG:Tm3+中的铥离子,已进行,有助于我们了解这些离子的退相干和相干时间,这对于理解它们的光学性质至关重要(Macfarlane, 1993)。

磁性能:

- 对三(环戊二烯基)铥(III)的磁光特性研究揭示了其磁性能的详细见解,有助于更广泛地理解稀土有机金属化合物(Amberger et al., 2002)。

医学应用:

- 已探索铥配合物作为磁共振成像(MRI)的位移剂,有助于区分生物系统中胞内和胞外离子的共振(Buster, Castro, Geraldes, Malloy, Sherry, & Siemers, 1990)。

电致发光和通信技术:

- 使用铥配合物作为发光材料开发了近红外电致发光器件,显示出在光通信系统中的潜力(Zang, Hong, Li, Li, & Sun, 2004)。

电化学研究:

- 报道了三(环戊二烯基)钍和铀化合物的电化学测量,提供了关于环戊二烯基配体的电子给体能力和这些配合物的还原电位的见解(Wedal, Barlow, Ziller, Yang, & Evans, 2021)。

光谱学和结构分析:

- 对氧化钇中三价铥和铒J能级的晶场分裂进行的研究提供了关于三(环戊二烯基)铥(III)配合物的电子结构和能级的关键信息(Gruber, Krupke, & Poindexter, 1964)。

安全和危害

未来方向

While specific future directions for research on Tris(cyclopentadienyl)thulium(III) are not mentioned in the search results, organometallic compounds are a topic of ongoing research due to their potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

作用机制

Target of Action

Tris(cyclopentadienyl)thulium(III), also known as TmCp3, is an organometallic compound It’s known that organometallic compounds often interact with various biological targets, including proteins and dna, depending on their structure and the nature of the metal center .

Mode of Action

It’s known to be a catalyst in chemical reactions . As a catalyst, it can speed up chemical reactions by lowering the activation energy or changing the mechanism of the reaction.

Action Environment

The action, efficacy, and stability of Tris(cyclopentadienyl)thulium(III) can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, it’s known to react violently with water , indicating that the presence of water can significantly influence its reactivity and stability.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tris(cyclopentadienyl)thulium(III) can be achieved through the reaction of thulium(III) chloride with excess cyclopentadiene in the presence of a reducing agent such as sodium amalgam or lithium aluminum hydride. This reaction can be carried out under an inert atmosphere such as nitrogen or argon to prevent oxidation or moisture contamination.", "Starting Materials": [ "Thulium(III) chloride", "Cyclopentadiene", "Sodium amalgam or lithium aluminum hydride", "Inert atmosphere (nitrogen or argon)" ], "Reaction": [ "Thulium(III) chloride is dissolved in a solvent such as tetrahydrofuran or diethyl ether to form a solution.", "Cyclopentadiene is added to the solution in excess.", "Sodium amalgam or lithium aluminum hydride is added as a reducing agent.", "The reaction mixture is stirred under an inert atmosphere for several hours.", "The resulting solid is filtered and washed with a nonpolar solvent such as hexane or petroleum ether.", "The product, Tris(cyclopentadienyl)thulium(III), is obtained as a purple solid." ] } | |

CAS 编号 |

1272-26-0 |

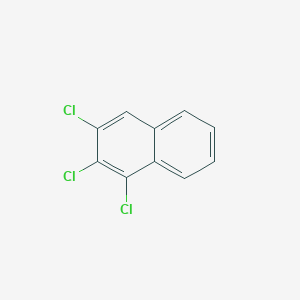

分子式 |

C15H15Tm |

分子量 |

364.21 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;thulium(3+) |

InChI |

InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |

InChI 键 |

MWWSVGXLSBSLQO-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |

规范 SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3] |

其他 CAS 编号 |

1272-26-0 |

Pictograms |

Flammable |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)